molecular formula C22H28N4O3S B2579499 2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide CAS No. 898460-82-7

2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide

Cat. No.: B2579499
CAS No.: 898460-82-7
M. Wt: 428.55
InChI Key: YCSSPPNTOSMBNV-UHFFFAOYSA-N
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Description

2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide is a synthetic quinazoline derivative supplied for research purposes. This compound is structurally characterized by a hexahydroquinazolin core substituted with a morpholinoethyl group and a phenylacetamide moiety, which may contribute to its physicochemical properties and biological interactions . While specific data for this compound is limited, its structural similarity to other quinazoline-based molecules suggests potential value in medicinal chemistry and biological research . Researchers investigate such compounds for their potential as inhibitors of specific enzymes or receptors, making them valuable tools for probing cellular pathways . The mechanism of action for this class of compounds typically involves targeted binding to specific molecular targets, which may modulate signaling pathways and lead to the inhibition of cellular proliferation . Disclaimer: This product is intended for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

IUPAC Name

2-[[1-(2-morpholin-4-ylethyl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c27-20(23-17-6-2-1-3-7-17)16-30-21-18-8-4-5-9-19(18)26(22(28)24-21)11-10-25-12-14-29-15-13-25/h1-3,6-7H,4-5,8-16H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSSPPNTOSMBNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CCN3CCOCC3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((1-(2-morpholinoethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide (CAS Number: 898460-82-7) is a complex organic compound with potential biological activities. This article explores its biological activity based on available research findings, including antibacterial properties and mechanisms of action.

PropertyValue
Molecular Formula C22H28N4O3S
Molecular Weight 428.5 g/mol
CAS Number 898460-82-7

Antibacterial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antibacterial activity. A study on related phenylacetamide derivatives has shown promising results against various bacterial strains. For instance:

  • Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, demonstrating effective inhibition against Xanthomonas oryzae and Xanthomonas axonopodis.

The compound's structure suggests potential interactions with bacterial proteins and enzymes that are critical for bacterial survival.

The proposed mechanisms through which this compound exerts its antibacterial effects include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.
  • Membrane Disruption : Scanning Electron Microscopy (SEM) studies have shown that similar compounds can disrupt bacterial cell membranes, leading to cell lysis and death.
  • Receptor Binding : It may interact with specific bacterial receptors, altering signal transduction pathways critical for bacterial growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The presence of the morpholine ring and the thioether linkage are particularly important for enhancing antibacterial properties. Variations in the phenyl group also affect potency and selectivity against different bacterial strains.

Study 1: Antibacterial Evaluation

A recent study synthesized a series of phenylacetamide derivatives and tested their antibacterial activity against Xanthomonas species:

  • Compound A1 (a derivative) showed an EC50 value of 156.7 µM against Xoo, outperforming traditional antibiotics.

This study highlights the potential of structurally similar compounds as leads for developing new antibacterial agents.

Study 2: Membrane Disruption Analysis

In another investigation using SEM analysis on treated bacterial cells:

  • Cells treated with compound A1 exhibited significant membrane damage at concentrations above 100 µg/mL.

These findings support the hypothesis that the compound disrupts cellular integrity as a mechanism of action.

Comparison with Similar Compounds

Structural Analogues from Quinazolinone Derivatives ()

The target compound shares a quinazolinone core with derivatives reported by Benze et al. (). Key differences lie in the substituents:

Compound Substituent at N3 Acetamide Substituent Yield (%) Melting Point (°C)
Target 2-Morpholinoethyl Phenyl N/A N/A
5 4-Sulfamoylphenyl Phenyl 87 269.0
6 4-Sulfamoylphenyl 2-Tolyl 80 251.5
7 4-Sulfamoylphenyl 3-Tolyl 69 262.4
8 4-Sulfamoylphenyl 4-Tolyl 91 315.5
9 4-Sulfamoylphenyl 2-Ethylphenyl 68 170.5
10 4-Sulfamoylphenyl 3-Ethylphenyl 73 197.6

Key Observations :

  • Substituent Effects: The sulfamoylphenyl group at N3 ( compounds) contrasts with the morpholinoethyl group in the target compound. Sulfamoyl groups may confer hydrogen-bonding capacity, while morpholine enhances lipophilicity and metabolic stability . Substituted phenyl groups (e.g., tolyl or ethylphenyl) on the acetamide moiety influence yields and melting points. For example, compound 8 (4-tolyl) achieves the highest yield (91%) and melting point (315.5°C), suggesting steric and electronic effects from para-substituents .
  • Synthetic Yields :
    • Yields for compounds range from 68% to 91%, with 4-tolyl substitution (compound 8 ) being optimal. The target compound’s synthetic efficiency is unclear due to lack of data.

Comparison with Thiazole- and Morpholine-Containing Analogues

  • N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (): This compound shares the morpholinoacetamide group but replaces the quinazolinone core with a thiazole ring. The chlorophenyl substituent and thiazole system may confer distinct electronic properties and bioactivity compared to the target compound’s quinazolinone scaffold .
  • Thiazol-5-yl Acetamides (): Compounds like 1.7 feature a thiazole ring linked to a dioxoisoindolinyl group and nitro-phenylacetamide.

Spectroscopic Characterization

All compounds were characterized via IR, $^1$H NMR, $^{13}$C NMR, and mass spectrometry , confirming their structures. For example:

  • IR: Stretching vibrations for C=O (quinazolinone) and N–H (acetamide) are consistent across analogues .
  • NMR : Chemical shifts for aromatic protons vary with substituents (e.g., 2-tolyl vs. 4-tolyl in compounds 6 and 8 ) .

The target compound would likely exhibit similar spectral features, with distinct shifts for the morpholinoethyl group (e.g., δ ~3.5–4.0 ppm for morpholine protons) .

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